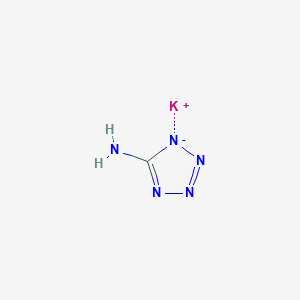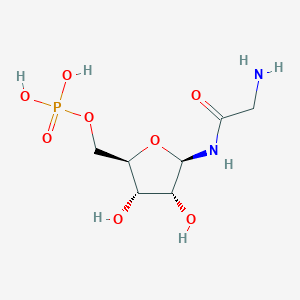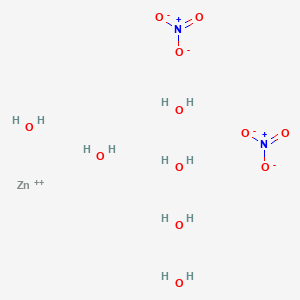
3-Methylpyridazine
Overview
Description
3-Methylpyridazine (3MP) is a heterocyclic organic compound with the molecular formula C5H6N2. It is a colorless solid that is insoluble in water, but soluble in many organic solvents. 3MP is a versatile compound that is used in a wide range of applications, including as an intermediate in the synthesis of various pharmaceuticals, agricultural chemicals, and other compounds. It is also used as a reagent in laboratory experiments, as well as in the production of dyes and pigments.
Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
3-Methylpyridazine has been utilized in the synthesis of various chemical compounds. For instance, it reacts with halogenotrimethylplatinum(IV) to form complexes that undergo 1,2-metallotropic shifts between nitrogen donors, producing different linkage isomers. This process is influenced by the steric effects of the 3-methyl group on the pyridazine ring (Abel et al., 1994). Additionally, this compound is involved in the synthesis of various pyridazine derivatives, which are important intermediates in the production of pesticides and anti-viral drugs (Zhao Chun-shen, 2009); (Yang Shao-juan, 2012).
2. Pharmaceutical Research
This compound derivatives have been explored in pharmaceutical research. For instance, 6-Benzoxazinylpyridazin-3-ones, which include this compound derivatives, have been studied for their potential as cardiac phosphodiesterase inhibitors and inotropic vasodilator agents in animal models (Combs et al., 1990). Another study involved the synthesis of extended π-systems from this compound and aromatic aldehydes, highlighting its potential in developing new chemical entities (Vanden Eynde et al., 2001).
3. Materials Science
In materials science, this compound has been used to study its effect on steel corrosion. A study examined the influence of pyridazine compounds, including this compound derivatives, on steel corrosion in acidic solutions, providing insights into the development of corrosion inhibitors (Bouklah et al., 2006).
Mechanism of Action
Target of Action
3-Methylpyridazine, a derivative of pyridazine, is known to interact with various biological targets. Pyridazinone derivatives, a category that includes this compound, have been reported to interact with a wide range of targets, including enzymes like cyclooxygenase (cox) and various receptors .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, platelet aggregation, and more .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that the compound might have effects such as anti-inflammatory, analgesic, antiplatelet, and potentially others .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Methylpyridazine plays a significant role in biochemical reactions due to its ability to form complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound reacts with halogenotrimethylplatinum (IV) to form complexes of type fac - [PtXMe3(3-Mepydz)2] (X = Cl, Br, or I) . Additionally, it undergoes self-association in aqueous solutions at different pH levels, indicating its versatility in biochemical environments .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic processes . These interactions highlight the compound’s potential in regulating cellular functions and its importance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form complexes with metal ions, such as platinum, suggests its role in enzyme inhibition or activation . Furthermore, this compound’s interactions with proteins and nucleic acids can lead to alterations in gene expression, thereby influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound’s stability in aqueous solutions at various pH levels indicates its potential for long-term studies . Its degradation over time can lead to changes in its biochemical activity and effects on cellular functions. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions and metabolic processes. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and cellular damage . These dosage-dependent effects highlight the importance of careful dosage regulation in biochemical and pharmacological studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form complexes with metal ions and other biomolecules suggests its role in modulating enzyme activity and metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic flux, highlighting the compound’s significance in metabolic studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to undergo self-association in aqueous solutions suggests its potential for accumulation and localization within specific cellular compartments . These interactions can affect the compound’s distribution and overall activity within cells and tissues.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s ability to form complexes with metal ions and other biomolecules suggests its potential for localization within specific organelles . These interactions can influence the compound’s activity and function within different subcellular compartments, highlighting its importance in cellular and biochemical studies.
properties
IUPAC Name |
3-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDRPNGTQDRKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167529 | |
| Record name | 3-Methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1632-76-4 | |
| Record name | 3-Methylpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1632-76-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methylpyridazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PXS99XG8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)






